[Ser2]-Neuromedin C
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Overview
Description
The compound “[Ser2]-Neuromedin C” is a complex organic molecule. It contains multiple functional groups, including amino, hydroxy, imidazole, indole, and sulfanyl groups. This compound is likely to have significant biological activity due to its intricate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic techniques might include:
Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form amide bonds.
Protecting Group Strategies: Employing protecting groups to shield reactive sites during intermediate steps.
Stepwise Addition of Amino Acids: Sequentially adding amino acids to build the peptide chain.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity. This might involve:
Automated Peptide Synthesizers: Machines that can automate the stepwise addition of amino acids.
Purification Techniques: Methods like high-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole and indole rings can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the imidazole ring could yield dihydroimidazole derivatives.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the synthesis of pharmaceuticals or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The indole and imidazole rings might intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger molecules with similar structural motifs.
Small Molecule Drugs: Compounds with similar bioactive groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse biological activity. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile molecule for research and therapeutic applications.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72N16O11S/c1-25(2)13-34(45(72)61-33(42(51)69)11-12-77-6)62-46(73)36(15-29-19-52-23-56-29)59-40(68)21-55-49(76)41(26(3)4)65-43(70)27(5)58-44(71)35(14-28-18-54-32-10-8-7-9-31(28)32)63-47(74)37(16-30-20-53-24-57-30)64-48(75)38(22-66)60-39(67)17-50/h7-10,18-20,23-27,33-38,41,54,66H,11-17,21-22,50H2,1-6H3,(H2,51,69)(H,52,56)(H,53,57)(H,55,76)(H,58,71)(H,59,68)(H,60,67)(H,61,72)(H,62,73)(H,63,74)(H,64,75)(H,65,70) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSKUMVQOSVSRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72N16O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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